molecular formula C20H12ClF3N4O B2683203 (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 380551-11-1

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No. B2683203
CAS RN: 380551-11-1
M. Wt: 416.79
InChI Key: YDOXBQXVDGRCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a chlorophenyl group, a cyano group, and a phenylpyrazole group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a phenyl ring (a hexagonal carbon ring) attached to a pyrazole ring (a five-membered ring with two nitrogen atoms), a cyano group (a carbon triple-bonded to a nitrogen), and a trifluoromethyl group (a carbon attached to three fluorine atoms) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the cyano group might undergo addition reactions, and the phenyl ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O/c21-16-7-6-15(20(22,23)24)9-17(16)27-19(29)13(10-25)8-14-11-26-28-18(14)12-4-2-1-3-5-12/h1-9,11H,(H,26,28)(H,27,29)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOXBQXVDGRCSF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.